(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride
Description
(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative featuring a 3-bromophenyl substituent at the 3-position and an amine group at the 1-position of the cyclobutane ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. Its molecular formula is approximately C₁₀H₁₁BrClN (calculated molecular weight: ~261.5 g/mol). The compound’s stereochemistry (1r,3r) confers distinct spatial and electronic properties, which are critical for interactions in biological systems or materials science .
Properties
IUPAC Name |
3-(3-bromophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIABPHDYJVMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193052-01-4 | |
| Record name | (1R,3R)-3-(3-bromophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction.
Formation of the Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or a nitro compound.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
Oxidation: Imine or nitro derivatives.
Reduction: Phenyl-substituted cyclobutan-1-amine.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and receptor binding studies.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with receptors or enzymes, altering their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Substituent Variations
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride
- Structure : Cyclohexane ring with 3-bromophenyl and amine groups.
- Molecular Formula : C₁₂H₁₆BrClN; MW : 290.62 g/mol.
- Properties: Higher lipophilicity due to the larger cyclohexane ring, with solubility in chloroform, methanol, and DMSO.
- Applications : Used as a research chemical in drug discovery .
(1r,3r)-3-(4-tert-Butylphenyl)cyclobutan-1-amine Hydrochloride
- Structure : Cyclobutane with 4-tert-butylphenyl substituent.
1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine Hydrochloride
Halogen and Functional Group Modifications
(1r,3r)-3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine Hydrochloride
- Structure: Phenoxy group with fluorine and methoxy substituents.
- Key Differences : The electron-withdrawing fluorine and methoxy groups enhance polarity and hydrogen-bonding capacity compared to bromophenyl .
3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one Hydrochloride
Stereochemical and Salt Forms
(1r,3s)-3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride
- Structure : Fluorine and methyl groups on cyclobutane (1r,3s configuration).
- Key Differences : Stereochemistry and fluorine substitution reduce basicity and increase metabolic stability compared to the bromophenyl analog .
(1R,3r)-3-(tert-Butoxy)cyclobutan-1-amine Hydrochloride
Comparative Data Table
Biological Activity
(1R,3R)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride is a compound characterized by its unique cyclobutane ring structure and the presence of a bromophenyl group. This structural configuration is believed to influence its biological activity, making it a subject of interest in medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 262.57 g/mol.
The biological activity of this compound is attributed to its interactions with various biological targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutanamine moiety is capable of forming hydrogen bonds with amino acid side chains. These interactions may modulate enzyme and receptor activities, leading to diverse biological effects, including antimicrobial and anticancer properties.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties, which may be useful in developing new antibiotics.
- Anticancer Properties : Preliminary investigations indicate that the compound may have anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights relevant to this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various cyclobutane derivatives against common pathogens. Results indicated that compounds with similar structural features to this compound showed promising activity against Gram-positive and Gram-negative bacteria .
- Anticancer Mechanisms : Research focusing on structurally analogous compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. These studies highlighted the importance of specific functional groups in enhancing bioactivity and selectivity towards cancer cells .
Comparative Analysis
To further understand the unique aspects of this compound, a comparison with related compounds is presented below:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Cyclobutane ring with bromophenyl substitution | Antimicrobial, anticancer | |
| 3-(4-Bromophenyl)cyclobutan-1-amine | Different bromine position | Similar antimicrobial properties | |
| 3-(2-Bromophenyl)cyclobutan-1-amine | Alternative bromine position | Reduced bioactivity compared to 3-(3-bromophenyl) variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
